Ethyl 2-azido-1H-imidazole-1-carboxylate
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Overview
Description
Ethyl 2-azido-1H-imidazole-1-carboxylate is a chemical compound that belongs to the class of azidoimidazoles. This compound is characterized by the presence of an azido group (-N₃) attached to the imidazole ring, which is further substituted with an ethyl ester group at the 1-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azido-1H-imidazole-1-carboxylate typically involves the reaction of ethyl imidazole-1-carboxylate with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The azido group is introduced through a nucleophilic substitution reaction, where the azide ion replaces a leaving group on the imidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azido-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitroimidazoles
Reduction: Aminoimidazoles
Substitution: Various substituted imidazoles depending on the nucleophile used
Scientific Research Applications
Ethyl 2-azido-1H-imidazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioorthogonal reagent, which can selectively react with biomolecules in living systems without interfering with natural biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-azido-1H-imidazole-1-carboxylate involves the reactivity of the azido group. The azido group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. This reactivity is harnessed in various applications, including bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
Comparison with Similar Compounds
Similar Compounds
Ethyl imidazole-1-carboxylate: Lacks the azido group, making it less reactive in click chemistry applications.
2-Azidoimidazole: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
1-Methyl-2-azidoimidazole: Contains a methyl group instead of an ethyl ester, influencing its chemical properties and applications.
Uniqueness
Ethyl 2-azido-1H-imidazole-1-carboxylate is unique due to the presence of both the azido group and the ethyl ester group. This combination provides a balance of reactivity and solubility, making it a versatile compound for various chemical and biological applications.
Properties
CAS No. |
62681-75-8 |
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Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
ethyl 2-azidoimidazole-1-carboxylate |
InChI |
InChI=1S/C6H7N5O2/c1-2-13-6(12)11-4-3-8-5(11)9-10-7/h3-4H,2H2,1H3 |
InChI Key |
PKMVJQMOWJZBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CN=C1N=[N+]=[N-] |
Origin of Product |
United States |
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